3-(Piperazin-1-yl)-D-Ala-OH
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Overview
Description
3-(Piperazin-1-yl)-D-Ala-OH is a compound that features a piperazine ring attached to the D-alanine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-D-Ala-OH typically involves the coupling of piperazine with D-alanine. One common method includes the use of protecting groups to safeguard the amino and carboxyl groups of D-alanine during the reaction. The piperazine is then introduced through a nucleophilic substitution reaction, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is crucial for its application in pharmaceutical formulations.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)-D-Ala-OH can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the piperazine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(Piperazin-1-yl)-D-Ala-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-D-Ala-OH involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, which may result in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Studied for their antifungal and antitumor properties
Uniqueness
3-(Piperazin-1-yl)-D-Ala-OH is unique due to its combination of a piperazine ring with D-alanine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H15N3O2 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-piperazin-1-ylpropanoic acid |
InChI |
InChI=1S/C7H15N3O2/c8-6(7(11)12)5-10-3-1-9-2-4-10/h6,9H,1-5,8H2,(H,11,12)/t6-/m1/s1 |
InChI Key |
GCKHCMMDWJZKBQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CN(CCN1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1CN(CCN1)CC(C(=O)O)N |
Origin of Product |
United States |
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